N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride
Description
Properties
IUPAC Name |
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S.2ClH/c1-2-13-8-11-9-14-12(15-11)10-6-4-3-5-7-10;;/h3-7,9,13H,2,8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXJJQGQSORCNTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(S1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole with ethanamine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazole derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have been shown to possess antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.
- Anticancer Activity : N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride has demonstrated potential in inhibiting certain cancer cell lines. Preliminary studies suggest it may interact with biological targets involved in cell proliferation and apoptosis, possibly modulating signaling pathways related to cell growth and survival .
Interaction Studies
Studies have focused on the binding affinity of this compound to various biological targets. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic efficacy. It may interact with enzymes involved in metabolic pathways or receptors implicated in cancer progression .
Case Studies and Research Findings
While specific case studies were not detailed in the search results, ongoing research is expected to focus on various aspects such as:
- In vitro Studies : Evaluating the compound's effectiveness against different cancer cell lines.
- Mechanistic Studies : Investigating the molecular pathways affected by the compound.
- Pharmacokinetic Studies : Assessing absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism of action of N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
N-[(2-Ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride
- Structure : Differs by an ethoxy group at the thiazole 2-position and a 4-fluorophenyl-ethylamine side chain.
- Properties: The ethoxy group increases lipophilicity compared to the phenyl substituent in the target compound.
N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride (CAS 937667-91-9)
N-[(2-Phenyl-1,3-thiazol-5-yl)methyl]propan-2-amine dihydrochloride (CAS 1197226-05-3)
- Structure : Replaces ethanamine with a branched isopropylamine.
- Pharmacokinetics : Branching may slow metabolic degradation, extending half-life compared to the linear ethanamine chain.
Heterocyclic Amine Salts with Divergent Cores
25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Structure : A phenethylamine derivative with dimethoxy and methoxybenzyl substituents.
- Activity: Potent 5-HT2A receptor agonist, contrasting with the thiazole-based target compound’s unknown mechanism.
Diphenhydramine Hydrochloride
- Structure: Ethanolamine derivative with a diphenylmethoxy group.
- Application : Antihistamine, highlighting how amine salt formulations are exploited for CNS activity despite divergent core structures.
Data Table: Key Structural and Physicochemical Comparisons
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The phenyl-thiazole scaffold may offer tunable electronic properties for drug design, but pharmacological data are lacking for the target compound.
- Toxicity : Analogs like thiophene fentanyl hydrochloride () underscore the need for toxicological studies on undercharacterized thiazole derivatives.
- Synthetic Utility : The discontinued status of some analogs () suggests challenges in optimization, warranting further stability or efficacy studies.
Biological Activity
N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the existing literature on its biological activities, mechanisms of action, and structure-activity relationships (SAR).
- Chemical Formula : C₁₂H₁₆Cl₂N₂S
- CAS Number : 1215609-28-1
- Molecular Weight : 287.24 g/mol
- MDL Number : MFCD18071405
Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The thiazole moiety is critical for this activity, as evidenced by Structure Activity Relationship (SAR) studies. For instance, compounds with specific substitutions on the phenyl ring showed improved potency:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | Jurkat |
| 10 | 1.98 ± 1.22 | A-431 |
| 13 | < Doxorubicin | Various |
The presence of electron-donating groups on the phenyl ring enhances cytotoxicity, while modifications to the thiazole ring can further optimize activity against cancer cells .
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies indicate that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis rates .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have shown promising antibacterial activity. The compounds were tested against both Gram-positive and Gram-negative bacteria using standard dilution methods. The results indicated that certain derivatives exhibited superior antibacterial effects compared to conventional antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
The presence of specific functional groups was found to enhance antibacterial efficacy .
Case Studies
A notable case study involved the synthesis and evaluation of a series of thiazole derivatives for their anticancer properties. The study highlighted that compounds with a methyl group at the para position on the phenyl ring exhibited significantly higher cytotoxicity against human glioblastoma cells compared to their non-substituted counterparts .
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-amino-5-(phenylmethyl)thiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) as a base in dioxane at 20–25°C yields intermediates, which are subsequently reduced and hydrochlorinated . Optimization includes monitoring reaction progress via TLC, adjusting stoichiometry of reagents (e.g., 1:1 molar ratio of amine to acylating agent), and recrystallizing the product from ethanol-DMF mixtures for purity ≥95% .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethylamine sidechain (δ 2.5–3.5 ppm for CH-N).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS in positive ion mode (expected [M+H] at m/z 235.16 for the free base) ensure purity and molecular weight validation .
- Elemental Analysis : Verify Cl content (~25.6% for dihydrochloride) to confirm stoichiometry .
Q. How can crystallographic data resolve ambiguities in the compound’s structural configuration?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise bond lengths/angles. For example, the thiazole ring’s C-S bond (~1.71 Å) and dihedral angles between phenyl and thiazole moieties can distinguish stereoisomers .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory biological activity data in cancer cell lines?
- Methodological Answer : Discrepancies may arise from purity variations (e.g., residual solvents or unreacted intermediates) or cell-line-specific sensitivity. Validate purity via HPLC (>95%) and replicate assays across multiple lines (e.g., MCF-7, HeLa). Compare results with structural analogs (e.g., 4-(2-aminoethyl)imidazole derivatives) to identify pharmacophore requirements .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets like CDK2?
- Methodological Answer :
- Kinase Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) with purified CDK2/cyclin E complexes.
- Molecular Docking : Employ AutoDock Vina with CDK2 crystal structures (PDB: 1HCL) to predict binding modes, focusing on interactions with the thiazole ring and ethylamine sidechain .
- Mutagenesis : Test activity against CDK2 mutants (e.g., D145N) to validate binding-site residues .
Q. What in vivo pharmacokinetic parameters should be prioritized during preclinical evaluation?
- Methodological Answer :
- Bioavailability : Assess oral and intravenous administration in rodent models using LC-MS/MS plasma analysis.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., N-deethylation or thiazole oxidation) .
- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratio via terminal sampling after systemic dosing .
Q. How can computational tools address challenges in optimizing the compound’s solubility and selectivity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
